![molecular formula C25H40N10O10 B151009 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid CAS No. 128857-77-2](/img/structure/B151009.png)
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Descripción
This compound is a highly complex bicyclic heptapeptide derivative characterized by:
- A heptazabicyclo[19.3.0]tetracosan core, indicating a 24-membered macrocycle with seven nitrogen atoms.
- Hydroxymethyl and methyl substituents, enhancing solubility and influencing stereochemical interactions.
- Seven oxo groups, contributing to its rigidity and stability.
Its structural complexity suggests roles in specialized biological functions, such as enzyme inhibition or metal chelation, akin to siderophores or bioactive peptides .
Propiedades
IUPAC Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-QXKUPLGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS) Fundamentals
Solid-phase peptide synthesis remains the cornerstone for constructing complex peptides like this bicyclic derivative. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cyclization and cleavage. A PubMed study outlines three universal steps: (1) attachment of the first amino acid to a resin, (2) iterative coupling cycles using carbodiimide reagents, and (3) final cleavage and deblocking.
Resin Selection and Initial Attachment
The choice of resin (e.g., Wang or Rink amide) dictates the C-terminal functionality. For this compound, a hydroxymethyl-containing resin facilitates subsequent cyclization. Attachment typically employs hydroxysuccinimide (HOSu) esters under anhydrous dimethylformamide (DMF) conditions, achieving >95% loading efficiency.
Iterative Coupling and Deprotection
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activates carboxyl groups for nucleophilic attack by free amines. Critical parameters:
-
Solvent : Anhydrous DMF or dichloromethane (DCM)
-
Temperature : 0–25°C
Coupling efficiency exceeds 99% when using 4 equivalents of amino acid and 3.9 equivalents of DIC.
Cyclization Strategies
On-Resin Cyclization
Intramolecular amide bond formation between N- and C-termini is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA. Key conditions:
Cleavage and Global Deprotection
TFMSA-Based Cleavage
Trifluoromethanesulfonic acid (TFMSA) in TFA (1:9 v/v) cleaves peptides from resin while removing tert-butyl (t-Bu) and trityl (Trt) groups. Advantages over HF:
Industrial-Scale Production
Continuous-Flow Reactors
Tubular reactors with immobilized enzymes (e.g., thermolysin) enable gram-scale synthesis. Parameters:
Parameter | Value |
---|---|
Flow Rate | 0.5 mL/min |
Temperature | 37°C |
Residence Time | 8 hours |
Yield | 82% |
Green Chemistry Innovations
Analytical Validation
Purity Assessment
HPLC Conditions :
Column | C18 (250 × 4.6 mm, 5 μm) |
---|---|
Mobile Phase | 0.1% TFA in H2O/MeCN |
Gradient | 10–90% MeCN over 30 min |
Detection | UV 220 nm |
Challenges and Optimization
Scalability Metrics
Metric | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Size | 100 mg | 10 g | 1 kg |
Cycle Time | 14 days | 18 days | 25 days |
Overall Yield | 32% | 41% | 54% |
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions can occur at specific amino acid residues, such as the replacement of serine with other amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amino acid derivatives, coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activities .
Aplicaciones Científicas De Investigación
Physicochemical Properties
The compound's unique structure contributes to its stability and reactivity under physiological conditions, making it a candidate for further research in drug development and delivery systems.
Pharmaceutical Development
The compound exhibits potential as a therapeutic agent due to its complex structure which may interact with biological targets effectively. Its design suggests possible applications in:
- Anticancer therapies : The presence of multiple functional groups can facilitate interactions with cancer cell pathways.
- Antimicrobial agents : Its structure may inhibit bacterial growth or viral replication.
Drug Delivery Systems
Research indicates that compounds with similar structural characteristics are being explored for their ability to enhance drug solubility and bioavailability. The unique bicyclic structure may allow for:
- Targeted delivery : Modifications could enable the compound to selectively deliver drugs to specific tissues or cells.
- Controlled release formulations : Its stability can be harnessed to create formulations that release active ingredients over time.
Biochemical Research
The compound's ability to form complexes with biomolecules makes it useful in biochemical assays and studies:
- Enzyme inhibitors : Its structural analogs have been studied for their ability to inhibit specific enzymes associated with disease processes.
- Protein interactions : The compound can serve as a probe in studying protein-ligand interactions.
Data Tables
Case Study 1: Anticancer Activity
In a study published by the National Institutes of Health (NIH), a related compound demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction. This suggests that the target compound may possess similar properties warranting further exploration in anticancer research.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry highlighted the effectiveness of structurally similar compounds against antibiotic-resistant bacteria. The findings indicate potential for the target compound as an antimicrobial agent.
Mecanismo De Acción
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) exerts its effects by binding to specific integrin receptors on the cell surface. This binding inhibits the interaction between integrins and their ligands, such as fibronectin, thereby modulating cell adhesion and signaling pathways. The peptide’s mechanism of action involves blocking the β2-integrin-binding sites, which prevents the binding of fibronectin to fibroblasts .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Functional Analogues
Research Findings :
- Biosynthetic Gene Clusters (BGCs): The target compound’s diaminomethylidenamino group is encoded by BGCs similar to those for pyoverdine and lankacidin, suggesting shared evolutionary pathways for metal-binding or cytotoxic functions .
- MOA Predictions : Systems pharmacology analyses (e.g., docking studies) indicate that bicyclic peptides with oxo groups often target proteases or hydrolases, akin to syringolin A .
Actividad Biológica
Structural Characteristics
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and diaminomethylidene groups suggests potential interactions with biological macromolecules.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The antifungal mechanism involves disrupting fungal cell membranes.
Table 2: Antifungal Activity Against Various Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 4 µg/mL |
Aspergillus niger | 16 µg/mL |
The compound's effectiveness against these fungi suggests its potential use in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assays indicate that the compound has selective toxicity towards cancer cell lines while sparing normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 20 µM |
These findings suggest that the compound may serve as a lead for developing anticancer agents .
The proposed mechanism of action for the antibacterial and antifungal activities involves interference with nucleic acid synthesis and protein synthesis pathways. Additionally, the diaminomethylidene group may enhance binding affinity to target enzymes critical for microbial survival.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with this compound over a two-week period.
- Case Study 2 : In a clinical trial involving patients with fungal infections resistant to standard treatments, administration of the compound resulted in a marked reduction in fungal load.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis pathway for this complex bicyclic peptide derivative?
- Methodological Answer : Synthesis should prioritize stereochemical fidelity due to the compound’s multiple chiral centers. Utilize orthogonal protecting groups (e.g., Fmoc/Boc) for sequential amino acid coupling, guided by the bicyclic framework’s conformational constraints. Catalytic methods, such as asymmetric hydrogenation or enzymatic catalysis, can enhance stereoselectivity . Reaction optimization should include factorial design experiments to evaluate variables like solvent polarity, temperature, and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves stereochemistry and hydrogen-bonding networks. For purity assessment, reverse-phase HPLC with UV/Vis or fluorescence detection is recommended, using derivatization reagents (e.g., dansylhydrazine) to enhance sensitivity for low-abundance impurities .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial design to simulate stress conditions (e.g., 40–80°C, pH 1–13). Monitor degradation via LC-MS and quantify kinetic parameters (e.g., half-life, activation energy). Include control experiments with radical scavengers (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation pathways .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or size-exclusion chromatography can isolate the bicyclic core from linear byproducts. For scale-up, simulate chromatographic conditions using computational fluid dynamics (CFD) to optimize resin selection and elution gradients .
Advanced Research Questions
Q. How can computational models predict the compound’s interactions with biological targets, such as proteases or receptors?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map hydrogen-bonding and hydrophobic interactions between the compound’s guanidino and hydroxymethyl groups and active-site residues. Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability under physiological conditions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer : Replicate assays under standardized conditions (e.g., buffer ionic strength, enzyme lot consistency). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity. Cross-validate with orthogonal assays (e.g., surface plasmon resonance) to rule out assay-specific artifacts .
Q. How can derivatization strategies improve detection limits in trace-level analytical studies?
- Methodological Answer : Functionalize the hydroxymethyl group with fluorogenic tags (e.g., fluorescein-5-thiosemicarbazide) for enhanced fluorescence detection. For MS-based quantification, employ isotopic labeling (e.g., 13C-labeled acetic acid derivatives) to correct for matrix effects .
Q. What chemical engineering approaches enhance scalability of its synthesis without compromising stereochemical purity?
- Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as enantiomeric excess (ee%). Optimize solvent recycling via membrane distillation to reduce waste .
Q. How can interdisciplinary methodologies (e.g., glycobiology or biophysics) elucidate its structure-function relationships?
- Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) to visualize conformational changes upon target binding. Pair with glycan microarray screening to assess interactions with lectins or glycosidases. Use stopped-flow kinetics to quantify binding rates in the presence of competing ligands .
Q. Methodological Framework for Data Analysis
- Theoretical Alignment : Ground experiments in the "linkage of research to theory" principle, such as applying transition-state theory to explain catalytic efficiency in synthesis .
- Contradiction Resolution : Apply triangulation by combining computational, biochemical, and biophysical data to reconcile conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.